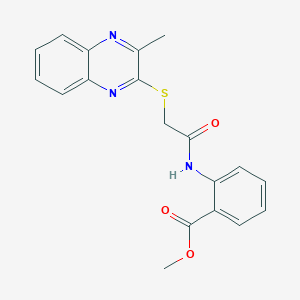
Methyl 2-(2-((3-methylquinoxalin-2-yl)thio)acetamido)benzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 2-(2-((3-methylquinoxalin-2-yl)thio)acetamido)benzoate is a useful research compound. Its molecular formula is C19H17N3O3S and its molecular weight is 367.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
Methyl 2-(2-((3-methylquinoxalin-2-yl)thio)acetamido)benzoate is a compound of significant interest due to its potential biological activities, particularly in the fields of oncology and pharmacology. This article provides a comprehensive overview of its biological activity, including synthesis methods, structure-activity relationships (SAR), and relevant case studies.
1. Synthesis and Structural Characteristics
The synthesis of this compound typically involves the reaction of 3-methylquinoxaline derivatives with acetamide and benzoate moieties. The compound can be synthesized through various methods, including:
- Michael Addition Reactions : Utilizing acrylic acid derivatives and quinoxaline thiones.
- N-acylation Reactions : Employing acetic anhydride or acyl chlorides to introduce the acetamido group.
The structure of the compound can be confirmed using techniques such as NMR spectroscopy, which reveals characteristic signals corresponding to the different functional groups present in the molecule.
2.1 Anticancer Activity
Research has demonstrated that derivatives of this compound exhibit notable anticancer properties. A study highlighted that compounds containing the quinoxaline moiety show selective cytotoxicity against various cancer cell lines, including HCT-116 (colon cancer) and MCF-7 (breast cancer). The IC50 values for these compounds ranged from 1.9 to 7.52 μg/mL, indicating potent antiproliferative activity .
Table 1: Anticancer Activity of Quinoxaline Derivatives
| Compound | Cell Line | IC50 (μg/mL) |
|---|---|---|
| 1 | HCT-116 | 1.9 |
| 2 | MCF-7 | 7.52 |
| 3 | HeLa | 5.0 |
The mechanism by which these compounds exert their anticancer effects is believed to involve inhibition of key enzymes involved in DNA synthesis and cell proliferation. For instance, quinoxaline derivatives have been shown to interact with thymidylate synthase (hTS), a critical enzyme in nucleotide synthesis . Molecular docking studies suggest that these compounds can bind effectively to the active site of hTS, disrupting its function and leading to apoptosis in cancer cells .
3. Structure-Activity Relationship (SAR)
The SAR analysis reveals that modifications on the quinoxaline scaffold significantly influence biological activity. For example:
- Hydrophobic Substituents : The presence of hydrophobic groups enhances cellular uptake and improves cytotoxicity.
- Aromatic Systems : Compounds with additional aromatic rings tend to exhibit improved interaction with biological targets.
This relationship underscores the importance of structural modifications in optimizing the efficacy of quinoxaline-based compounds.
4.1 Clinical Implications
Recent studies have explored the potential use of this compound as a lead compound for developing new anticancer therapies. In vitro studies have shown promising results, leading to further investigations in vivo.
4.2 Comparative Studies
Comparative studies with other quinoxaline derivatives indicate that this compound has superior activity against certain cancer cell lines compared to structurally similar compounds, suggesting its potential as a more effective therapeutic agent .
Propiedades
IUPAC Name |
methyl 2-[[2-(3-methylquinoxalin-2-yl)sulfanylacetyl]amino]benzoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17N3O3S/c1-12-18(22-16-10-6-5-9-15(16)20-12)26-11-17(23)21-14-8-4-3-7-13(14)19(24)25-2/h3-10H,11H2,1-2H3,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NUWJNDFLKARZAK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=CC=CC=C2N=C1SCC(=O)NC3=CC=CC=C3C(=O)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













